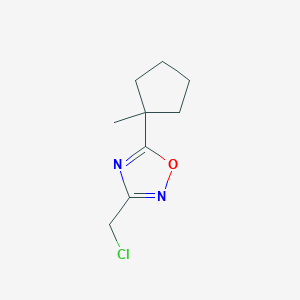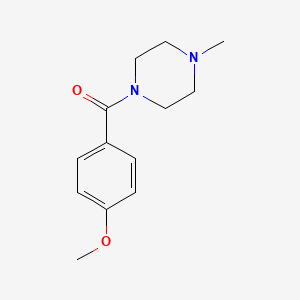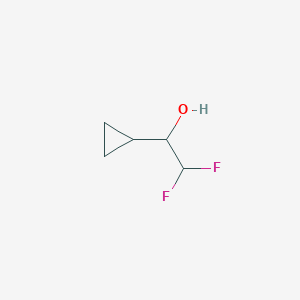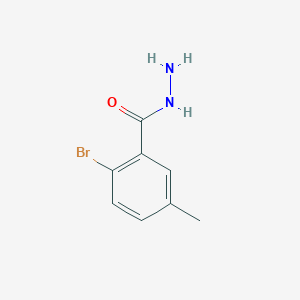![molecular formula C10H20N2 B6617326 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine CAS No. 1500249-51-3](/img/structure/B6617326.png)
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine (PMCA) is an organic compound that is used in various applications in the field of scientific research. It is a cyclic amine that is composed of a piperidine and a cyclobutane ring, connected by a methylene bridge. PMCA is a colorless liquid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in the fields of organic synthesis, catalysis, and drug development. In particular, PMCA has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, PMCA has been used in various biochemical and physiological studies.
科学研究应用
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has a wide range of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has been used in various biochemical and physiological studies. In particular, it has been used to study the effects of drugs on the brain and other organs, as well as to study the effects of various neurotransmitters. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has been used in the synthesis of various organic compounds, such as chiral compounds, and in the synthesis of various catalysts.
作用机制
The mechanism of action of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholine breakdown results in an increase in the levels of acetylcholine in the brain, which can have various effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine are not yet fully understood. However, it is believed that 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine may have a number of beneficial effects on the body. For example, it has been shown to have a protective effect against oxidative stress and to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have a protective effect against neuronal damage and to have a positive effect on learning and memory.
实验室实验的优点和局限性
The advantages of using 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in laboratory experiments include its low toxicity, its solubility in a variety of solvents, and its ability to be synthesized in a variety of ways. Additionally, it has a wide range of applications in the field of scientific research. However, there are some limitations to using 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in laboratory experiments, such as its low solubility in some solvents, its low reactivity with some compounds, and its instability at high temperatures.
未来方向
There are a number of potential future directions for the use of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in scientific research. For example, further research could be conducted to explore its potential use as an anti-cancer agent or to study its effects on the brain and other organs. Additionally, further research could be conducted to explore its potential use as a catalyst in organic synthesis. Finally, further research could be conducted to explore its potential use in the synthesis of chiral compounds.
合成方法
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine can be synthesized using a number of different methods. The most common method is a reductive amination reaction between cyclobutanone and piperidine. This reaction is catalyzed by a strong base such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide. Other methods of synthesis include the reaction of cyclobutanone with piperidine in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine can be synthesized from the reaction of cyclobutanone with an amine in the presence of a strong base such as sodium hydride.
属性
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(5-4-6-10)9-12-7-2-1-3-8-12/h1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHHEUWMWYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)


![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)


![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)




![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)
